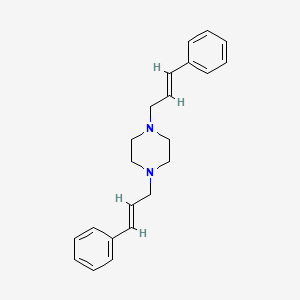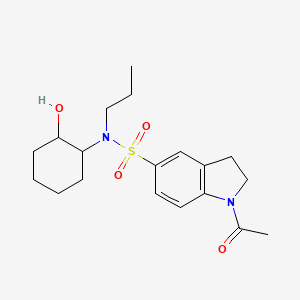
N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide, also known as BOTA, is a synthetic molecule that has gained attention in the scientific community due to its potential therapeutic applications. BOTA is a thiomorpholine-based compound that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, this compound may help to regulate gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been found to have biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide in lab experiments is its ability to inhibit HDAC activity, which makes it a useful tool for studying gene expression. Additionally, this compound has been found to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound may also be useful in combination with other drugs or therapies for cancer treatment.
Métodos De Síntesis
The synthesis of N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with thiomorpholine-2-thione in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide has been found to have potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. This compound has also shown antiviral activity against several viruses, including the influenza virus.
Propiedades
IUPAC Name |
N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(8-11-13(17)14-6-7-18-11)15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZRJFCTIBKBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B5417844.png)
![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5417858.png)
![8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417867.png)

![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5417887.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)
![3-methyl-7-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417903.png)
![2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5417907.png)

![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)